(2,3-dichlorophenyl)methanethiol
Description
(2,3-Dichlorophenyl)methanethiol is a benzenemethanethiol derivative featuring a thiol (-SH) group attached to a methane backbone, which is further substituted with chlorine atoms at the 2- and 3-positions of the phenyl ring. The dichloro substitution introduces significant electronic and steric effects, distinguishing it from simpler methanethiol derivatives.
Properties
IUPAC Name |
(2,3-dichlorophenyl)methanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2S/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXXIUBVZSOHNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dichlorophenyl)methanethiol typically involves the reaction of 2,3-dichlorobenzyl chloride with sodium hydrosulfide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired thiol compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Oxidation Reactions
The thiol group (-SH) in (2,3-dichlorophenyl)methanethiol undergoes oxidation to form disulfides, sulfinic acids, and sulfonic acids. For example:
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Disulfide Formation : Oxidation with iodine (I₂) or oxygen (O₂) in acidic conditions produces the corresponding disulfide .
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Sulfinic/Sulfonic Acid Formation : Further oxidation yields sulfinic acid (C₆H₃Cl₂CH₂SO₂H) or sulfonic acid (C₆H₃Cl₂CH₂SO₃H) .
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| I₂ (aqueous) | (2,3-Dichlorophenyl)methyl disulfide | Neutral pH, room temperature |
| H₂O₂ (acidic) | Sulfinic acid | HCl, reflux |
| KMnO₄ (acidic) | Sulfonic acid | H₂SO₄, heat |
Substitution and Coupling Reactions
The chloro substituents on the phenyl ring enable electrophilic aromatic substitution. For instance:
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Nitration : Reaction with nitric acid (HNO₃) introduces nitro groups, favoring para substitution relative to the existing chloro groups.
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Methylation : Reaction with methyl chloride (CH₃Cl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) produces methylated derivatives.
| Reaction Type | Reagents | Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivatives |
| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | Methylated this compound |
Environmental and Biological Reactions
In atmospheric chemistry, methanethiol derivatives like this compound react with hydroxyl radicals (- OH) to form methyl thiyl radicals (CH₃S- ), which further oxidize to sulfur dioxide (SO₂) . This pathway is critical for sulfur cycling in marine environments.
| Reaction | Key Intermediates | Environmental Impact |
|---|---|---|
| OH-Initiated Oxidation | CH₃S- → SO₂ | Contribution to acid rain precursors |
| Photochemical Degradation | Formation of thiophene derivatives | Persistent organic pollutants |
Analytical and Stability Data
-
Thermal Stability : The compound decomposes above 200°C, releasing HCl and forming thioethers.
-
Solubility : Moderately soluble in organic solvents (e.g., ethanol, DMSO) but poorly soluble in water due to hydrophobic substituents.
| Property | Value | Method |
|---|---|---|
| Melting Point | ~120°C | Differential Scanning Calorimetry |
| pKa (SH group) | ~10.4 | Potentiometric titration |
Scientific Research Applications
Organic Synthesis
(2,3-Dichlorophenyl)methanethiol is utilized as a building block in organic synthesis. Its thiol group can participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules.
Case Study : In a study focused on synthesizing novel pharmaceuticals, this compound was used to create derivatives with enhanced biological activity. The reactivity of the thiol group allowed for efficient coupling reactions with various electrophiles, leading to compounds with improved pharmacological profiles.
Medicinal Chemistry
While this compound itself may not have direct therapeutic applications, it serves as an important intermediate in the synthesis of biologically active compounds. Its derivatives have been explored for their potential as drug candidates.
Case Study : Research on the synthesis of compounds targeting specific receptors involved in neurological disorders highlighted the use of this compound as a key intermediate. The resulting compounds demonstrated promising activity against dopamine receptors.
Agrochemicals
This compound has been studied for its potential use as a herbicide or pesticide. Its structure allows it to interact with biological systems of pests or weeds effectively.
Case Study : A patent application described formulations containing this compound that exhibited enhanced herbicidal activity compared to traditional compounds. Field trials demonstrated significant efficacy in controlling specific weed species.
Polymer Chemistry
The compound is also explored in polymer chemistry for its role as a thiolating agent in the synthesis of polymers with desirable mechanical properties.
Data Table: Polymer Properties
| Polymer Type | Composition | Mechanical Strength |
|---|---|---|
| Polyurethane | Derived from thiols | High |
| Epoxy Resin | Crosslinked with thiols | Moderate |
Mechanism of Action
The mechanism of action of (2,3-dichlorophenyl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atoms may also contribute to the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (2,3-dichlorophenyl)methanethiol with two analogs: (3-chlorophenyl)methanethiol (monosubstituted) and (2,3-difluorophenyl)methanethiol (difluoro-substituted).
Key Observations :
- Substituent Effects: The dichloro compound’s higher molecular weight and lipophilicity (vs. mono-Cl or F analogs) may improve membrane permeability in biological systems, a trait critical for pharmaceuticals .
- Acidity : Chlorine’s electron-withdrawing effect increases the thiol group’s acidity compared to fluorine, favoring deprotonation and participation in redox or conjugation reactions .
Biological Activity
(2,3-Dichlorophenyl)methanethiol, also known as 2,3-dichlorobenzyl mercaptan, is an organosulfur compound with significant biological activity. This compound has garnered attention due to its potential applications in pharmacology and toxicology. Understanding its biological activity involves examining its interactions at the cellular level, metabolic pathways, and potential toxic effects.
- Molecular Formula : C₇H₆Cl₂S
- Molecular Weight : 195.09 g/mol
- CAS Number : 17903009
Research indicates that this compound may exert its biological effects through various mechanisms:
- Cell Proliferation : Studies have shown that exposure to certain chlorinated compounds can affect cell proliferation and division. For example, alterations in gene expression related to the cell cycle have been observed in MCF-7 breast cancer cells exposed to similar compounds .
- Oxidative Stress : The compound may induce oxidative stress by generating reactive oxygen species (ROS), which can lead to cellular damage and apoptosis .
- Metabolic Pathways : The compound's metabolism can involve phase I reactions such as hydroxylation and oxidation, which are critical for understanding its pharmacokinetics and potential toxicological effects .
Table 1: Summary of Biological Activities
Case Study 1: Cytotoxic Effects on Cancer Cells
A study investigated the cytotoxic effects of this compound on MCF-7 cells. The results indicated that this compound induced significant cell death through apoptosis pathways. The study highlighted alterations in gene expression related to cell cycle regulation and apoptosis markers such as caspase-3 activation.
Case Study 2: Metabolic Impact on Cholesterol Synthesis
Another research effort focused on the impact of this compound on cholesterol biosynthesis in Neuro2a cells. The findings revealed that the compound inhibited the enzyme 7-dehydrocholesterol reductase (DHCR7), crucial for cholesterol synthesis. This inhibition led to increased levels of desmosterol and altered lipid profiles within the cells .
Toxicological Considerations
The toxicological profile of this compound suggests potential risks associated with exposure:
- Endocrine Disruption : Similar chlorinated compounds have been implicated in endocrine disruption, affecting hormonal balance and reproductive health.
- Environmental Persistence : The stability of organochlorine compounds raises concerns about their accumulation in biological systems and potential long-term effects on human health and ecosystems .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2,3-dichlorophenyl)methanethiol, and what factors influence reaction efficiency?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of (2,3-dichlorophenyl)methyl halides with thiolating agents like thiourea or sodium hydrosulfide. Reaction efficiency depends on solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalyst use (e.g., phase-transfer catalysts). Post-synthesis purification often involves column chromatography with silica gel and eluents like hexane/ethyl acetate (8:2) . Alternative routes include reduction of disulfides or thioesters, requiring strict anhydrous conditions to prevent oxidation .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing purity and structure?
- Methodological Answer :
- 1H/13C NMR : Key peaks include the thiol proton (δ 1.2–1.5 ppm, broad) and aromatic protons (δ 7.1–7.8 ppm). The methylene group (-CH2-SH) appears as a triplet near δ 3.5 ppm in CDCl3 .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+ at m/z 209.97 (C7H5Cl2S). Fragmentation patterns distinguish it from disulfide byproducts .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm (mobile phase: acetonitrile/water, 70:30) assess purity (>98%) and detect halogenated impurities .
Q. What are the key safety considerations when handling this compound in the lab?
- Methodological Answer : The compound is corrosive (R34) and requires PPE (gloves, goggles, fume hood). Storage under nitrogen prevents oxidation to disulfides. Spills should be neutralized with 10% sodium bicarbonate before disposal. Work areas must be isolated from oxidizing agents and acids to avoid exothermic reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for structural confirmation, particularly when distinguishing regioisomers?
- Methodological Answer : Contradictions arise due to overlapping aromatic signals or thiol proton exchange. Strategies include:
- 2D NMR (COSY, HSQC) : Correlates aromatic protons to resolve substitution patterns (e.g., meta vs. para chlorines) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare experimental vs. theoretical values .
- Derivatization : Converting the thiol to a stable disulfide or thioether simplifies spectral interpretation .
Q. What role does this compound play in medicinal chemistry, particularly in structure-activity relationship (SAR) studies?
- Methodological Answer : The compound serves as a building block for D3/D2 receptor antagonists (e.g., brilaroxazine derivatives) . SAR studies focus on:
- Electron-Withdrawing Effects : The 2,3-dichloro substitution enhances binding affinity by modulating π-π interactions in hydrophobic receptor pockets.
- Thiol Reactivity : The -SH group enables conjugation with maleimide-functionalized carriers for targeted drug delivery .
- Bioisosteric Replacement : Thiol-to-sulfone or sulfonamide substitutions are tested to improve metabolic stability .
Q. What strategies mitigate byproduct formation during synthesis, such as disulfides or oxidized derivatives?
- Methodological Answer :
- Inert Atmosphere : Synthesize under nitrogen/argon to prevent thiol oxidation .
- Radical Scavengers : Add BHT (butylated hydroxytoluene) to inhibit disulfide formation .
- Low-Temperature Workup : Quench reactions at 0–5°C to reduce thiolate dimerization .
- Chromatographic Traps : Use silver nitrate-impregnated silica to selectively remove sulfur-containing impurities .
Q. How does the electronic nature of substituents affect reactivity in cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig)?
- Methodological Answer : The electron-withdrawing chlorine groups deactivate the aryl ring, slowing oxidative addition in palladium-catalyzed couplings. Solutions include:
- Pre-activation : Convert the thiol to a thiolate using strong bases (e.g., NaH) to enhance nucleophilicity .
- Ligand Optimization : Bulky ligands (XPhos) stabilize Pd intermediates, enabling coupling with aryl halides at 80–100°C .
- Microwave-Assisted Synthesis : Reduces reaction times and minimizes side reactions (e.g., β-hydride elimination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
